

A Technical Guide to Linagliptin-d4: Molecular Properties and Bioanalytical Applications

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Compound of Interest

Compound Name: Linagliptin-d4

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This technical guide provides a comprehensive overview of the molecular characteristics of **Linagliptin-d4**, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin. It also details a standard bioanalytical protocol for the quantification of Linagliptin in biological matrices, a critical process in pharmacokinetic and bioequivalence studies, where **Linagliptin-d4** serves as an indispensable internal standard.

Core Molecular Data

The incorporation of four deuterium atoms into the Linagliptin structure results in a stable, isotopically-labeled compound with a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based assays. The key molecular data for Linagliptin and its deuterated form are summarized below for direct comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)
Linagliptin	C ₂₅ H ₂₈ N ₈ O ₂ [1][2][3][4][5]	472.54[4]
Linagliptin-d4	C ₂₅ H ₂₄ D ₄ N ₈ O ₂ [6][7][8]	476.58[6]

Experimental Protocol: Bioanalytical Quantification of Linagliptin using LC-MS/MS

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Linagliptin in human plasma, employing **Linagliptin-d4** as an internal standard.^{[1][6][7]}

Sample Preparation

- Objective: To extract Linagliptin and the internal standard (**Linagliptin-d4**) from the biological matrix (human plasma) and remove interfering substances.
- Methodology: A common and effective method is liquid-liquid extraction.
 - Aliquot 300 µL of human plasma into a clean microcentrifuge tube.
 - Add a precise amount of **Linagliptin-d4** solution (the internal standard).
 - Vortex the mixture briefly to ensure homogeneity.
 - Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
 - Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
 - Centrifuge at high speed to separate the organic and aqueous layers.
 - Carefully transfer the upper organic layer to a new tube.
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

- Objective: To chromatographically separate Linagliptin and **Linagliptin-d4** from other components in the prepared sample.
- Typical Parameters:

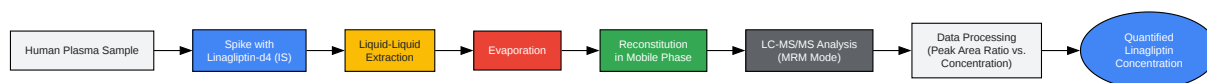
- Column: A C18 reverse-phase column is frequently used (e.g., Waters X-Bridge, C18, 5 μ m, 4.6 \times 50 mm).[8]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1][8] A typical ratio might be 10:90 (v/v) aqueous to organic.[8]
- Flow Rate: A flow rate of 0.6 mL/min is often used.[8]
- Column Temperature: Maintained at a constant ambient or slightly elevated temperature to ensure reproducible retention times.

Tandem Mass Spectrometry

- Objective: To detect and quantify Linagliptin and **Linagliptin-d4** with high specificity and sensitivity.
- Typical Parameters:
 - Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[7]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8] This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
 - Linagliptin Transition: m/z 473.3 \rightarrow 364.2[3]
 - **Linagliptin-d4** Transition: The precursor ion will be approximately m/z 477.3, reflecting the mass increase from the four deuterium atoms. The product ion may be the same or different depending on the fragmentation pattern.
 - Data Analysis: The concentration of Linagliptin in the original plasma sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Linagliptin-d4**) and comparing this ratio to a standard curve prepared with known concentrations of Linagliptin.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Linagliptin in human plasma using **Linagliptin-d4** as an internal standard.



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Caption: Bioanalytical workflow for Linagliptin quantification.

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